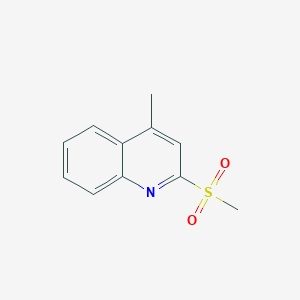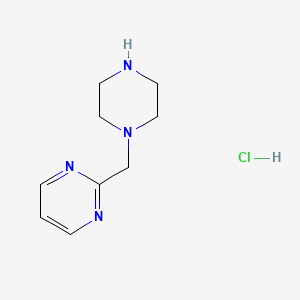
2-Methanesulfonyl-4-methyl-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methanesulfonyl-4-methyl-quinoline is a heterocyclic aromatic compound that contains a quinoline core structure substituted with a methanesulfonyl group at the second position and a methyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-4-methyl-quinoline can be achieved through several methods. One common approach involves the sulfonylation of 4-methylquinoline. The reaction typically uses methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Another method involves the cyclization of appropriate precursors. For example, starting from 2-aminobenzyl alcohol and reacting it with methanesulfonyl chloride followed by cyclization can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methanesulfonyl-4-methyl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce de-sulfonylated quinoline derivatives.
Applications De Recherche Scientifique
2-Methanesulfonyl-4-methyl-quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Methanesulfonyl-4-methyl-quinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methanesulfonyl group can enhance the compound’s ability to form hydrogen bonds or interact with nucleophilic sites, thereby influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinoline: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
4-Methylquinoline: Similar structure but without the methanesulfonyl group, affecting its chemical and biological properties.
2-Methanesulfonylquinoline: Similar but lacks the methyl group at the fourth position, which can influence its reactivity and applications.
Uniqueness
2-Methanesulfonyl-4-methyl-quinoline is unique due to the presence of both the methanesulfonyl and methyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
64495-40-5 |
|---|---|
Formule moléculaire |
C11H11NO2S |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
4-methyl-2-methylsulfonylquinoline |
InChI |
InChI=1S/C11H11NO2S/c1-8-7-11(15(2,13)14)12-10-6-4-3-5-9(8)10/h3-7H,1-2H3 |
Clé InChI |
DKPGAIZSONUHTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C12)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)

![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)






